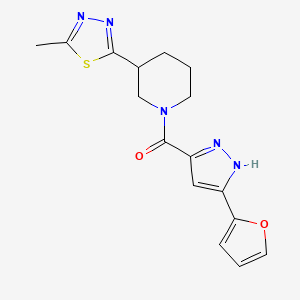

(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a synthetic hybrid molecule combining three distinct heterocyclic systems:

- Furan: A five-membered aromatic oxygen heterocycle known for its electron-rich nature and role in bioactive molecules.

- Pyrazole: A nitrogen-containing heterocycle frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities.

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle associated with antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-17-20-15(24-10)11-4-2-6-21(9-11)16(22)13-8-12(18-19-13)14-5-3-7-23-14/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHNKBIHMSOANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

Coupling Reactions: The furan and piperidine moieties are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and pyrazole rings can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the furan and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiadiazole ring may produce 5-methyl-1,3,4-thiadiazole-2-amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be explored for its potential therapeutic effects. Its structure indicates possible activity against certain diseases, and it may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan, pyrazole, and thiadiazole rings could bind to active sites or allosteric sites on proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations :

- Thiadiazole vs. Thiazole/Thiazolidinone: Compound A and 7d ([]) share the 1,3,4-thiadiazole group, which is associated with enhanced metabolic stability compared to thiazole derivatives ([]) due to reduced susceptibility to oxidative degradation .

- Furan vs. Phenyl Groups : The furan ring in Compound A may improve solubility compared to purely aromatic systems (e.g., phenyl in 7d ) but could reduce lipophilicity, affecting membrane permeability .

- Piperidine vs.

Physicochemical Properties

Compound A’s lower logP compared to thiazolidinones ([]) suggests better aqueous solubility, advantageous for drug formulation.

Biological Activity

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure

The compound consists of a furan ring and a pyrazole moiety linked to a piperidine derivative containing a thiadiazole substituent. The structural complexity suggests a potential for diverse biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, compounds with similar structural features have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20–40 µM |

| Compound B | Escherichia coli | 40–70 µM |

| Compound C | Pseudomonas aeruginosa | >125 µg/mL |

These findings suggest that the incorporation of furan and pyrazole rings can enhance antibacterial efficacy, potentially making this compound a candidate for further investigation in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound may exhibit antifungal activity. Studies indicate that similar pyrazole derivatives have shown effectiveness against fungal strains, which could be attributed to their ability to disrupt cell wall synthesis or inhibit essential metabolic pathways in fungi.

Anti-inflammatory Effects

Research on related compounds has revealed anti-inflammatory properties, suggesting that this compound might also modulate inflammatory responses. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

In a recent case study involving a series of pyrazole derivatives, researchers evaluated their biological activities through in vitro assays. The results indicated that several derivatives exhibited potent antibacterial activity against both E. coli and S. aureus, with MIC values significantly lower than standard antibiotics . These findings support the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.